molecular formula C25H21N5O4 B11707824 N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide

Katalognummer: B11707824
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: WWTYLVUPUQCIML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-Methylphenyl)-1-{N’-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it could be involved in intricate chemical reactions and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Methylphenyl)-1-{N’-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide” would likely involve multiple steps, including the formation of the indole ring, the attachment of the phenylcarbamoyl group, and the final coupling with the hydrazinecarbonyl formamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation: Potentially altering the indole ring or the phenyl groups.

    Reduction: Possibly affecting the carbonyl groups.

    Substitution: Likely at the phenyl or indole rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products would depend on the specific reactions undertaken. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its interactions with proteins or other biomolecules, potentially serving as a probe or inhibitor.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other indole derivatives or hydrazinecarbonyl formamides. These compounds would share structural features but might differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of “N-(3-Methylphenyl)-1-{N’-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide” would lie in its specific combination of functional groups and the resulting chemical properties. This could make it particularly suitable for certain applications or reactions.

Eigenschaften

Molekularformel

C25H21N5O4

Molekulargewicht

455.5 g/mol

IUPAC-Name

N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(3-methylphenyl)oxamide

InChI

InChI=1S/C25H21N5O4/c1-16-8-7-11-18(14-16)27-23(32)24(33)29-28-22-19-12-5-6-13-20(19)30(25(22)34)15-21(31)26-17-9-3-2-4-10-17/h2-14,34H,15H2,1H3,(H,26,31)(H,27,32)

InChI-Schlüssel

WWTYLVUPUQCIML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.